

Synergistic Flame Retardancy: A Comparative Analysis of Antiblaze 100 and Zinc Borate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiblaze 100

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This guide provides a comprehensive comparison of the synergistic flame retardant system comprising **Antiblaze 100**, a chlorinated phosphate ester, and zinc borate. It delves into the mechanisms of action, presents comparative performance data from key experimental evaluations, and details the methodologies for these tests. This objective analysis is intended to assist researchers in making informed decisions regarding the selection and application of flame retardant technologies.

Introduction to the Synergistic System

The combination of **Antiblaze 100** and zinc borate presents a powerful approach to imparting flame retardancy to a variety of polymeric materials. This synergy arises from the complementary actions of the two components, which operate in both the gas and condensed phases of a fire. **Antiblaze 100**, a halogenated organophosphorus compound, primarily functions in the gas phase by releasing radical scavengers that interrupt the combustion cycle. Zinc borate, an inorganic compound, exerts its influence in the condensed phase by promoting char formation and releasing water, which cools the substrate and dilutes flammable gases. The interaction between these two flame retardants leads to a performance level that is greater than the sum of their individual effects.

Mechanisms of Synergistic Action

The enhanced flame retardant efficacy of the **Antiblaze 100** and zinc borate system is attributed to a multi-faceted synergistic interaction:

- **Gas Phase Inhibition:** Upon heating, **Antiblaze 100** decomposes to release halogen (chlorine) and phosphorus-containing radicals. These radicals, particularly halogen radicals, are highly effective at scavenging the high-energy $H\bullet$ and $OH\bullet$ radicals that propagate the combustion chain reaction in the flame. This process, known as flame poisoning, reduces the heat of combustion and slows down the burning process.
- **Condensed Phase Char Formation:** Zinc borate plays a crucial role in the solid phase.^{[1][2]} It promotes the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the release of flammable volatiles into the gas phase.^{[1][2]} The zinc and boron residues from zinc borate can interact with the polymer and the decomposition products of **Antiblaze 100** to create a more robust and thermally stable char.
- **Synergistic Interactions:**
 - **Enhanced Charring:** The phosphoric acid species generated from the decomposition of **Antiblaze 100** act as a catalyst for dehydration and cross-linking of the polymer, further enhancing char formation. Zinc borate, in turn, can form a glassy borophosphate layer that reinforces this char, making it more resistant to oxidation and erosion.^[3]
 - **Reduced Flammable Gas Release:** The formation of a cohesive and dense char layer physically entraps flammable gases, preventing their escape to fuel the fire.
 - **Smoke Suppression:** Zinc borate is also known for its smoke-suppressant properties. It promotes the conversion of carbonaceous particles into char rather than smoke.

Comparative Performance Data

The following tables summarize the quantitative data from key flammability tests, comparing the performance of a base polymer with formulations containing **Antiblaze 100**, zinc borate, and their combination. The data presented is a representative compilation based on studies of chlorinated phosphate esters and cyclic phosphonates in conjunction with zinc borate, serving as a proxy for the specific performance of **Antiblaze 100** where direct data is not available.

Table 1: Thermogravimetric Analysis (TGA) Data

Formulation	Onset Decomposition Temperature (Tonset, °C)	Temperature at Max Weight Loss (Tmax, °C)	Char Yield at 700°C (%)
Base Polymer	350	410	< 5
Polymer + 20% Antiblaze 100 (proxy)	330	390	15
Polymer + 10% Zinc Borate	340	400	12
Polymer + 15% Antiblaze 100 (proxy) + 5% Zinc Borate	345	405	25[4]

Table 2: Limiting Oxygen Index (LOI) Data

Formulation	LOI (%)	Observation
Base Polymer	19	Highly Flammable
Polymer + 20% Antiblaze 100 (proxy)	26	Self-extinguishing
Polymer + 10% Zinc Borate	24	Reduced Flammability
Polymer + 15% Antiblaze 100 (proxy) + 5% Zinc Borate	30	Significant increase in flame retardancy

Table 3: Cone Calorimetry Data (Heat Flux: 35 kW/m²)

Formulation	Time to Ignition (TTI, s)	Peak Heat Release Rate (pHRR, kW/m ²)	Total Heat Release (THR, MJ/m ²)
Base Polymer	35	850	110
Polymer + 20% Antiblaze 100 (proxy)	45	450	70
Polymer + 10% Zinc Borate	40	550	85
Polymer + 15% Antiblaze 100 (proxy) + 5% Zinc Borate	55	300	55

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation characteristics of the material.

Methodology:

- A small sample (5-10 mg) of the material is placed in a high-purity alumina crucible.
- The crucible is placed in a thermogravimetric analyzer.
- The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min under a controlled nitrogen atmosphere (flow rate of 50 mL/min).
- The weight loss of the sample is continuously monitored and recorded as a function of temperature.
- The onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residual char at 700°C are determined from the TGA curve and its derivative (DTG).[\[5\]](#)

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.

Methodology:

- A rectangular specimen of specified dimensions (e.g., 100 mm x 10 mm x 4 mm) is vertically clamped in a glass chimney.
- A mixture of oxygen and nitrogen is flowed upwards through the chimney.
- The top edge of the specimen is ignited with a propane flame.
- The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion for a specified period (e.g., 180 seconds) or burns over a specified length after ignition.
- The LOI value is expressed as the volume percentage of oxygen in the final gas mixture. The test is typically performed according to the ASTM D2863 standard.

Cone Calorimetry

Objective: To measure the heat release rate and other flammability parameters of a material under controlled fire-like conditions.

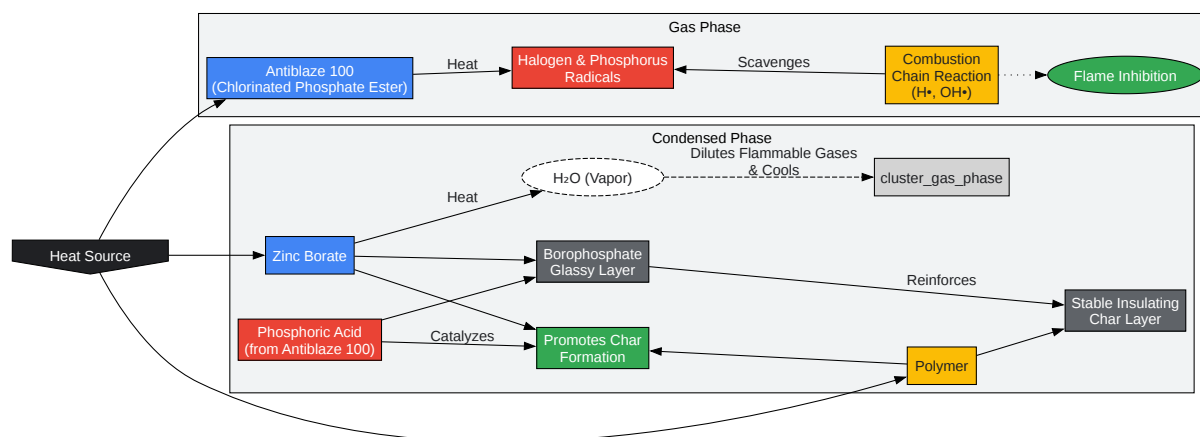
Methodology:

- A square specimen (100 mm x 100 mm x 3 mm) is mounted horizontally in a sample holder.
- The sample is exposed to a constant external heat flux (typically 35 or 50 kW/m²) from a conical heater.
- A spark igniter is positioned above the sample to ignite the flammable volatiles released.
- The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.
- Key parameters measured include Time to Ignition (TTI), Heat Release Rate (HRR) and its peak value (pHRR), and Total Heat Release (THR). The test is conducted in accordance with

the ASTM E1354 or ISO 5660 standard.[5]

Visualization of Synergistic Mechanism

The following diagram illustrates the synergistic flame retardant mechanism of **Antiblaze 100** and zinc borate.



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- To cite this document: BenchChem. [Synergistic Flame Retardancy: A Comparative Analysis of Antiblaze 100 and Zinc Borate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775394#synergistic-effects-of-antiblaze-100-with-zinc-borate]

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